molecular formula C20H21N3O3 B7708420 N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B7708420
M. Wt: 351.4 g/mol
InChI Key: DCMIAAFLTJEGIP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Phenoxyacetamide Formation: The phenoxyacetamide moiety can be prepared by reacting phenol derivatives with chloroacetamide in the presence of a base.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the phenoxyacetamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)tetradecanamide
  • N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of both the oxadiazole and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for various research applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-8-6-9-16(11-15)25-12-19(24)21-17-10-5-7-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMIAAFLTJEGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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